Methyl 1-benzyl-4-hydroxypiperidine-2-carboxylate
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Overview
Description
Methyl 1-benzyl-4-hydroxypiperidine-2-carboxylate is a chemical compound with the molecular formula C14H19NO3. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-benzyl-4-hydroxypiperidine-2-carboxylate typically involves the reaction of piperidine derivatives with benzyl and methyl groups under specific conditions. One common method includes the use of benzyl chloride and methyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to minimize impurities and maximize the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-benzyl-4-hydroxypiperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the benzyl group or convert the ester to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or removal of the benzyl group.
Substitution: Formation of new piperidine derivatives with different functional groups.
Scientific Research Applications
Methyl 1-benzyl-4-hydroxypiperidine-2-carboxylate has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of Methyl 1-benzyl-4-hydroxypiperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-hydroxy-1-piperidinecarboxylate: Another piperidine derivative with similar structural features but different functional groups.
1-Boc-4-hydroxypiperidine: Contains a tert-butoxycarbonyl (Boc) protecting group instead of the benzyl group
Uniqueness
Methyl 1-benzyl-4-hydroxypiperidine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methyl ester and benzyl groups make it a versatile intermediate for various synthetic applications, distinguishing it from other piperidine derivatives .
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
methyl 1-benzyl-4-hydroxypiperidine-2-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-18-14(17)13-9-12(16)7-8-15(13)10-11-5-3-2-4-6-11/h2-6,12-13,16H,7-10H2,1H3 |
InChI Key |
VQNGDZGGEIMHTE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(CCN1CC2=CC=CC=C2)O |
Origin of Product |
United States |
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